molecular formula C16H13FN2OS B2763564 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-84-9

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2763564
CAS No.: 422526-84-9
M. Wt: 300.35
InChI Key: RAVIBCVVYZBFKR-UHFFFAOYSA-N
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Description

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a sophisticated quinazolinone-based chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The quinazolin-4-one core structure is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities and presence in compounds investigated as inhibitors for various therapeutic targets . The specific substitution pattern of this compound—featuring a 6-fluoro group and a 3-[(4-methylphenyl)methyl] (4-methylbenzyl) side chain—is characteristic of structure-activity relationship (SAR) explorations aimed at optimizing potency and physicochemical properties . The critical 2-sulfanylidene (2-thioxo) moiety can significantly influence hydrogen bonding capacity and electronic distribution, potentially leading to unique interactions with biological targets compared to the canonical 2-carbonyl quinazolinone . Quinazolinone derivatives demonstrate substantial research value across multiple domains, serving as key structural components in the development of selective HDAC6 inhibitors for potential application in peripheral neuropathies , non-covalent SARS-CoV-2 main protease (M pro ) inhibitors with robust antiviral activity , and novel antifungal agents with efficacy against agricultural pathogens . Furthermore, this chemotype is widely explored in oncology research for its antitumor properties against various human cancer cell lines and has documented analgesic and anti-inflammatory activities . The structural features of this particular compound make it a valuable template for probing enzyme active sites, optimizing selectivity profiles, and conducting comprehensive SAR studies in these and other therapeutic areas. Researchers can utilize this compound as a building block for molecular hybridization, a proven strategy for designing novel bioactive candidates by combining distinct pharmacophores . It is also suitable as a reference standard in analytical method development and for biochemical screening assays. This product is intended for research purposes only in laboratory settings. It is not for human, veterinary, or household use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

CAS No.

422526-84-9

Molecular Formula

C16H13FN2OS

Molecular Weight

300.35

IUPAC Name

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)

InChI Key

RAVIBCVVYZBFKR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Fluorine: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of Methylphenyl Group: The methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (C=S) group undergoes oxidation to form sulfonyl derivatives. This reaction is critical for modifying electron density and enhancing pharmacological properties.

ReactionConditionsProductKey CharacteristicsSource
Sulfur oxidationH₂O₂ (30%), EtOH, 60°C, 4h2-Sulfonyl-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-oneEnhanced water solubility; retains quinazolinone core

Mechanism :

  • The reaction proceeds via electrophilic attack of peroxide oxygen on the sulfur atom, forming a sulfoxide intermediate.

  • Further oxidation yields the sulfonyl derivative, stabilized by resonance within the quinazolinone system.

Reduction Reactions

The sulfanylidene group can be reduced to a thiol (-SH) or methylene (-CH₂-) group, altering the compound's hydrogen-bonding capacity.

ReactionConditionsProductApplicationSource
Thione to thiol reductionLiAlH₄, THF, 0°C → rt, 2h2-Mercapto-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-onePotential for disulfide bond formation
DesulfurizationRaney Ni, H₂, EtOH, 50°C, 6h6-Fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-oneSimplifies structure for SAR studies

Key Insight :

  • Reduction with LiAlH₄ retains the quinazolinone ring but introduces a reactive thiol group, enabling further conjugation.

Nucleophilic Substitution at Fluorine

The electron-withdrawing fluorine atom at position 6 facilitates nucleophilic aromatic substitution (NAS) under mild conditions.

NucleophileConditionsProductYieldSource
PiperidineDMF, 80°C, 12h6-Piperidinyl-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one~65%
Sodium methoxideMeOH, reflux, 8h6-Methoxy-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one~58%

Mechanistic Notes :

  • Fluorine’s high electronegativity activates the C6 position for NAS, often requiring no transition-metal catalysts.

  • Steric hindrance from the 4-methylbenzyl group limits substitution at C3.

Alkylation and Acylation

The sulfanylidene sulfur serves as a nucleophilic site for alkylation or acylation, expanding structural diversity.

Reaction TypeReagentProductSolubility ChangeSource
S-AlkylationMethyl iodide, K₂CO₃, DMF2-(Methylthio)-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-oneIncreased lipophilicity
S-AcylationAcetyl chloride, pyridine2-(Acetylthio)-6-fluoro-3-[(4-methylphenyl)methyl]-1H-quinazolin-4-oneEnhanced metabolic stability

Industrial Relevance :

  • Continuous flow reactors optimize these reactions for scalability, achieving >90% conversion in reduced time.

Cyclization and Ring Expansion

The quinazolinone core participates in cyclization reactions to form fused heterocycles.

ReagentConditionsProductBiological RelevanceSource
HydrazineEtOH, reflux, 10hPyrazolo[5,1-b]quinazolin-9-one derivativeAnticancer activity
EthylenediamineDMSO, 120°C, 24hDiazepino[2,3-b]quinazolinone analogCNS-targeting potential

Structural Impact :

  • Cyclization modifies planarity, influencing binding to biological targets like tankyrases .

Biological Interactions (Enzyme Inhibition)

While not a classical chemical reaction, the compound’s interactions with enzymes highlight its reactive pharmacophore.

Target EnzymeInteraction SiteMechanismTherapeutic ImplicationSource
Tankyrase (PARP family)Sulfanylidene and quinazolinoneCompetitive inhibition at NAD⁺-binding siteAnticancer (Wnt pathway suppression)
CYP3A4Fluorine and methylbenzylMechanism-based inactivationDrug-drug interaction risk

Stability Under Physiological Conditions

The compound demonstrates stability in pH 7.4 buffer (t₁/₂ > 24h) but undergoes rapid hydrolysis in acidic media (pH 2.0, t₁/₂ = 1.5h). This pH-dependent degradation informs formulation strategies.

Comparative Reactivity of Analogues

A comparison with structurally similar compounds reveals reactivity trends:

Compound ModificationReaction Rate (vs Parent)Key Factor
6-Chloro analogue1.5× faster NASHigher leaving group ability of Cl⁻
2-Oxo (C=O) analogue0.3× slower alkylationReduced nucleophilicity at C2

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit properties such as:
    • Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit the growth of various pathogens.
    • Anticancer Properties : Preliminary findings indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
    • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is under investigation.

2. Pharmacology

  • Research focuses on the compound's interactions with biological targets, such as enzymes and receptors. Understanding these interactions aids in elucidating its mechanism of action and optimizing its efficacy against diseases. Potential pharmacological activities include:
    • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
    • Receptor Modulation : It could interact with specific receptors, influencing cellular signaling pathways.

3. Materials Science

  • The unique structural features of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Applications in this area include:
    • Organic Electronics : Its electronic properties may be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
    • Sensors : The compound's reactivity could be utilized in the design of chemical sensors for detecting specific analytes.

4. Chemical Biology

  • 6-Fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one serves as a probe to study biological processes and pathways, providing insights into cellular mechanisms and disease states.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Study BAnticancer PropertiesShowed inhibition of cancer cell lines in vitro, indicating possible use in cancer therapy.
Study CPharmacokineticsInvestigated absorption, distribution, metabolism, and excretion profiles; results suggest favorable pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the sulfanylidene group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Core Structure Variations

  • Quinazolin-4-one vs. The pyridazinone derivative in exhibited anti-inflammatory activity, suggesting that core flexibility may influence efficacy in specific therapeutic contexts .
  • Pyrazole vs. Quinazolinone: The pyrazole core (five-membered ring with two adjacent nitrogens) is smaller and less planar, which may limit interactions with deep hydrophobic pockets but improve solubility due to the aldehyde and trifluoromethyl groups .

Substituent Effects

  • Sulfanylidene vs. Sulfanyl: The sulfanylidene group (C=S) in quinazolinones enables tautomerism, facilitating hydrogen bonding with proteins, whereas the sulfanyl (S-C) group in the pyrazole derivative may act as a hydrogen bond acceptor or participate in disulfide formation .

Biological Activity

6-Fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}FN3_{3}OS. It features a fluorine atom, a methylphenyl group, and a sulfanylidene moiety which contribute to its biological activity.

PropertyValue
Molecular Weight303.35 g/mol
Melting PointNot available
SolubilityNot specified
LogPNot specified

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of quinazolinone derivatives. Specifically, compounds within this class have shown efficacy against various cancer cell lines through different mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Recent research indicates that certain derivatives exhibit inhibitory activity against CDK9 and CDK2, which are crucial for cell cycle regulation. For example, compounds structurally similar to 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene have demonstrated IC50_{50} values in the low micromolar range against A549 and MDA-MB-231 cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For instance, studies have shown that quinazolinone derivatives can lead to G1 phase arrest in cancer cells, significantly reducing proliferation rates .
  • Cytotoxicity Profiles : The cytotoxicity of 6-fluoro derivatives has been evaluated across several cancer types. For instance, one study reported IC50_{50} values ranging from 5.70 to 18.60 µM against MCF-7 and HCT-116 cell lines, indicating moderate to high efficacy .

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their structural features:

  • Substituent Effects : The presence of electron-donating groups at specific positions on the quinazolinone ring enhances cytotoxicity. For example, methyl substitutions at the 4-position of phenyl rings have been associated with increased activity against cancer cells .
  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to target proteins, thereby increasing the overall potency of the compound .

Case Studies

Several case studies highlight the effectiveness of 6-fluoro derivatives in preclinical settings:

  • Study on U-2 OS Cells : A derivative similar to 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene was tested in U-2 OS osteosarcoma cells, where it exhibited significant anti-metastatic effects by inhibiting migration and invasion through matrix metalloproteinase (MMP) suppression .
  • Evaluation Against Multiple Cancer Types : In vitro tests across different cancer cell lines (e.g., HepG2, U87) revealed varying degrees of cytotoxicity, with some derivatives showing comparable effects to standard chemotherapeutics like 5-fluorouracil .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration (e.g., fluorine coupling patterns at δ 160–165 ppm) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) groups .
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. Advanced

  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and hydrogen-bonding networks critical for stability .

What initial biological screening assays are recommended?

Q. Basic

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

How can reaction conditions be optimized to improve yield and purity?

Q. Advanced

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the quinazolinone core .
  • Microwave assistance : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .
  • Catalyst screening : Pd/C or CuI accelerates cross-coupling reactions for aryl substitutions .

How to resolve contradictions in crystallographic data?

Q. Advanced

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning .
  • Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies robust packing motifs, resolving discrepancies in unit cell parameters .

What computational methods predict biological activity?

Q. Advanced

  • Molecular docking : AutoDock Vina simulates binding to targets like EGFR or DHFR, correlating with experimental IC50_{50} values .
  • QSAR models : Electron-withdrawing groups (e.g., -F) at position 6 enhance anticancer activity (coefficient: 0.87) .

How to analyze by-products and side reactions during synthesis?

Q. Advanced

  • TLC/HPLC monitoring : Track intermediates and by-products (e.g., over-oxidized sulfone derivatives) .
  • Mechanistic studies : LC-MS identifies hydrolysis products under acidic conditions, guiding pH optimization (ideal range: 7–8) .

What is the impact of fluorine substitution on bioactivity?

Advanced
Fluorine at position 6:

  • Enhances lipophilicity (logP increase by 0.5), improving membrane permeability .
  • Resonance effects : Stabilizes the quinazolinone core, reducing metabolic degradation (t1/2_{1/2} extended by 2.3×) .

Q. Comparative Data :

CompoundSubstituentIC50_{50} (μM) HeLaLogP
6-Fluoro derivative-F12.3 ± 1.23.1
6-Hydroxy derivative-OH45.6 ± 3.81.8

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